Cas no 298686-07-4 (11-4-(Diethylamino)phenyl-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzob,e1,4diazepin-1-one)

11-4-(Diethylamino)phenyl-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzob,e1,4diazepin-1-one structure
298686-07-4 structure
Product Name:11-4-(Diethylamino)phenyl-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzob,e1,4diazepin-1-one
CAS No:298686-07-4
MF:C29H31N3O
MW:437.57594704628
MDL:MFCD01655648
CID:3071001
PubChem ID:2878746
Update Time:2025-07-09

11-4-(Diethylamino)phenyl-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzob,e1,4diazepin-1-one Chemical and Physical Properties

Names and Identifiers

    • <br>11-(4-Diethylamino-phenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-dibenzo[b,e][1, 4]diazepin-1-one
    • SR-01000526880
    • 11-[4-(diethylamino)phenyl]-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
    • SMSF0010225
    • 6-[4-(diethylamino)phenyl]-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
    • SR-01000526880-1
    • BIM-0013640.P001
    • MFCD01655648
    • 298686-07-4
    • SCHEMBL4889774
    • H33308
    • CS-0323746
    • STK064652
    • 1H-dibenzo[b,e][1,4]diazepin-1-one, 11-[4-(diethylamino)phenyl]-2,3,4,5,10,11-hexahydro-3-phenyl-
    • Q27166731
    • BRD-A13195221-001-01-1
    • ML037
    • GLXC-02335
    • 11-(4-(Diethylamino)phenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
    • CHEBI:94967
    • LS-06722
    • CHEMBL1448782
    • AG-205/13358038
    • AKOS000583065
    • CBMicro_013461
    • ALBB-021909
    • AKOS016042319
    • CB05665
    • Oprea1_625942
    • EU-0085527
    • Oprea1_751780
    • 11-4-(Diethylamino)phenyl-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzob,e1,4diazepin-1-one
    • MDL: MFCD01655648
    • Inchi: 1S/C29H31N3O/c1-3-32(4-2)23-16-14-21(15-17-23)29-28-26(30-24-12-8-9-13-25(24)31-29)18-22(19-27(28)33)20-10-6-5-7-11-20/h5-17,22,29-31H,3-4,18-19H2,1-2H3
    • InChI Key: AGQNVTZMIXEHKC-UHFFFAOYSA-N
    • SMILES: O=C1CC(C2C=CC=CC=2)CC2=C1C(C1C=CC(=CC=1)N(CC)CC)NC1C=CC=CC=1N2

Computed Properties

  • Exact Mass: 437.246712621Da
  • Monoisotopic Mass: 437.246712621Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 5
  • Complexity: 700
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.7
  • Topological Polar Surface Area: 44.4Ų

11-4-(Diethylamino)phenyl-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzob,e1,4diazepin-1-one Pricemore >>

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Additional information on 11-4-(Diethylamino)phenyl-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzob,e1,4diazepin-1-one

Compound CAS No. 298686-07-4: 11-4-(Diethylamino)phenyl-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzob,e1,4diazepin-1-one

The compound with CAS No. 298686-07-4, known as 11-4-(Diethylamino)phenyl-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzob,e1,4diazepin-1-one, is a complex organic molecule with significant potential in various fields of research and application. This compound belongs to the class of dibenzodiazepines, which are known for their unique structural features and diverse biological activities. The molecule's structure incorporates a dibenzodiazepine framework with substituents that include a diethylamino group and a phenyl group at specific positions. These substituents play a crucial role in determining the compound's chemical properties and biological interactions.

Recent studies have highlighted the importance of dibenzodiazepines in drug discovery and development. The presence of the diethylamino group in this compound suggests potential applications in medicinal chemistry due to its ability to enhance solubility and bioavailability. Additionally, the phenyl substituent contributes to the molecule's aromaticity and stability. The hexahydro designation indicates that the compound has six hydrogen atoms in a specific arrangement within its structure, which is critical for its stereochemical properties.

The synthesis of this compound involves a series of intricate organic reactions that require precise control over reaction conditions. Researchers have employed methodologies such as Suzuki coupling and Stille coupling to construct the dibenzodiazepine core. The introduction of the diethylamino group typically involves nucleophilic substitution or amide bond formation techniques. These synthetic strategies not only ensure the formation of the desired product but also allow for structural modifications to explore its pharmacological profile further.

From a pharmacological perspective, this compound has shown promising results in preclinical studies. Its ability to modulate specific cellular pathways makes it a potential candidate for treating various diseases. For instance, recent research has demonstrated its efficacy in inhibiting enzymes associated with neurodegenerative disorders such as Alzheimer's disease. The dibenzodiazepine framework is known to exhibit strong binding affinity to certain receptors, which could be leveraged for developing novel therapeutic agents.

In terms of applications beyond medicine, this compound has also been explored in materials science for its potential use in creating advanced materials with unique electronic properties. The aromaticity imparted by the phenyl groups and the rigid structure provided by the dibenzodiazepine core make it an interesting candidate for organic electronics and optoelectronic devices.

Moreover, computational studies have played a pivotal role in understanding the electronic properties and reactivity of this compound. Density functional theory (DFT) calculations have revealed insights into its molecular orbitals and charge distribution patterns. These findings are essential for designing derivatives with enhanced functionality and stability.

In conclusion, CAS No. 298686-07-4 represents a cutting-edge molecule with multifaceted applications across various scientific domains. Its intricate structure and unique properties make it an invaluable subject for ongoing research efforts aimed at advancing both medicinal chemistry and materials science.

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